molecular formula C11H8N2S B2699478 3-(1-benzothiophen-2-yl)-1H-pyrazole CAS No. 1007073-82-6

3-(1-benzothiophen-2-yl)-1H-pyrazole

Cat. No.: B2699478
CAS No.: 1007073-82-6
M. Wt: 200.26
InChI Key: JXMXFAUOPSBJHP-UHFFFAOYSA-N
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Description

3-(1-Benzothiophen-2-yl)-1H-pyrazole (CAS 1007073-82-6) is a high-purity chemical compound with a molecular formula of C11H8N2S and a molecular weight of 200.26 . It features a unique hybrid structure that incorporates both a 1H-pyrazole ring and a benzothiophene moiety, a combination that is of significant interest in modern medicinal chemistry and drug discovery research . The compound's core value in research stems from the distinct biological profiles associated with its constituent heterocycles. Pyrazole derivatives are extensively documented in scientific literature for a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . Concurrently, the benzothiophene scaffold is recognized as a privileged structure in drug design, found in several marketed drugs and known to contribute to diverse pharmacological effects such as antidiabetic, anticancer, and antimicrobial activities . The fusion of these two pharmacophores into a single molecule makes this compound a highly versatile and valuable intermediate for researchers investigating new therapeutic agents . This compound is intended for research and development applications only, including as a building block in organic synthesis, a precursor for the development of novel heterocyclic compounds, and a candidate for in vitro biological screening. It is supplied with detailed chemical documentation and is handled with cold-chain transportation to ensure stability and purity . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)7-11(14-10)9-5-6-12-13-9/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMXFAUOPSBJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Target-Oriented Synthesis of 3-(1-Benzothiophen-2-yl)-1H-Pyrazole Core Structure

The construction of the target molecule hinges on two key aspects: the formation of the five-membered pyrazole (B372694) ring and the incorporation of the benzothiophene (B83047) group at the C3 position of the pyrazole. Various synthetic routes have been devised, often categorized by the strategy employed for the pyrazole ring annulation.

Strategic Approaches for Pyrazole Ring Formation

The formation of the pyrazole ring is a well-established area of heterocyclic synthesis, with several classical and modern methods being applicable. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

One of the most traditional and reliable methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). In the context of this compound, this requires a precursor containing a benzothiophene moiety attached to a 1,3-dicarbonyl system.

A common and effective approach begins with the Claisen-Schmidt condensation of 2-acetylbenzothiophene (B30943) with an appropriate aromatic aldehyde to form a chalcone (B49325), specifically a 1-(1-benzothiophen-2-yl)-3-aryl-prop-2-en-1-one. This chalcone can then be converted into the corresponding 1,3-diketone, 1-(1-benzothiophen-2-yl)-3-aryl-propane-1,3-dione. The final step is the cyclization of this diketone with hydrazine hydrate (B1144303), which yields the desired 3-(1-benzothiophen-2-yl)-5-aryl-1H-pyrazole. thepharmajournal.comijpbs.com

Table 1: Synthesis of 3-(1-Benzothiophen-2-yl)-5-aryl-1H-pyrazole via Hydrazine-mediated Cyclocondensation

Step Reaction Reactants Reagents/Conditions Product
1 Claisen-Schmidt Condensation 2-Acetylbenzothiophene, Benzaldehyde Ethanol (B145695), NaOH, rt, overnight 1-(1-Benzothiophen-2-yl)-3-phenyl-prop-2-en-1-one (Chalcone)
2 Bromination Chalcone Bromine, Chloroform, rt, 2 h 2,3-Dibromo-1-(1-benzothiophen-2-yl)-3-phenyl-propan-1-one
3 Diketone Formation Dibromochalcone Sodium methoxide, Methanol, reflux 1-(1-Benzothiophen-2-yl)-3-phenyl-propane-1,3-dione

An alternative to the multi-step conversion of chalcones to 1,3-diketones is the direct reaction of the chalcone with hydrazine hydrate. This reaction typically proceeds through a Michael addition of hydrazine to the α,β-unsaturated ketone system, followed by intramolecular cyclization and dehydration to form a pyrazoline intermediate. Subsequent oxidation of the pyrazoline, which can sometimes occur in situ, yields the aromatic pyrazole. thepharmajournal.com

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. This strategy involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of the target molecule, a common approach is the reaction of a nitrile imine (the 1,3-dipole) with an alkyne (the dipolarophile) bearing a benzothiophene substituent.

Nitrile imines are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides in the presence of a base. The dipolarophile, 2-ethynylbenzothiophene, can be synthesized via a Sonogashira coupling reaction between a 2-halobenzothiophene and a protected alkyne, such as trimethylsilylacetylene, followed by deprotection. chim.itorganic-chemistry.orglibretexts.orgyoutube.comgelest.comchemscene.com

The reaction pathway is detailed in the table below:

Table 2: Synthesis of this compound via 1,3-Dipolar Cycloaddition

Step Reaction Reactants Reagents/Conditions Product
1 Sonogashira Coupling 2-Bromobenzothiophene, Trimethylsilylacetylene Pd(PPh₃)₂Cl₂, CuI, Et₃N, reflux 2-((Trimethylsilyl)ethynyl)benzothiophene
2 Deprotection 2-((Trimethylsilyl)ethynyl)benzothiophene K₂CO₃, Methanol 2-Ethynylbenzothiophene

This method offers excellent control over regioselectivity, which is a significant advantage over some classical condensation methods where mixtures of isomers can be formed.

Recent advancements in synthetic chemistry have led to the development of oxidative methods for heterocycle synthesis. These methods often involve the formation of C-C or C-N bonds under oxidative conditions, providing novel pathways to complex molecules. For the synthesis of this compound, an intramolecular oxidative cyclization of a suitable hydrazone precursor is a viable strategy.

This approach would begin with the condensation of 2-acetylbenzothiophene with a substituted hydrazine to form the corresponding hydrazone. This hydrazone can then undergo an oxidative C-N bond formation to yield the pyrazole ring. Various oxidizing agents and catalytic systems, including copper or iron salts in the presence of an oxidant like molecular oxygen, have been employed for such transformations. nih.govnih.govbeilstein-journals.orgstrath.ac.ukrsc.org

A proposed synthetic scheme is outlined below:

Table 3: Proposed Synthesis of this compound via Oxidative Cyclization

Step Reaction Reactants Reagents/Conditions Product
1 Hydrazone Formation 2-Acetylbenzothiophene, Phenylhydrazine Ethanol, catalytic acid, reflux 1-(1-(Benzo[b]thiophen-2-yl)ethylidene)-2-phenylhydrazine

This method is attractive due to its potential for atom economy and the use of environmentally benign oxidants like air.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as a powerful tool in modern organic synthesis. rsc.orgbeilstein-journals.orgmdpi.com They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

For the synthesis of the this compound core, an MCR could be designed to assemble the pyrazole ring with the benzothiophene moiety already in place on one of the components. A plausible MCR could involve the reaction of 1-(1-benzothiophen-2-yl)ethanone, an aldehyde, a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate), and hydrazine. mdpi.comlongdom.org

The general scheme for such a reaction is presented in the following table:

Table 4: Proposed Multicomponent Synthesis of a Substituted this compound Derivative

Reaction Reactant 1 Reactant 2 Reactant 3 Reactant 4 Catalyst/Conditions Product

The exact structure of the final product would depend on the specific reactants and reaction conditions employed. MCRs provide a highly convergent and efficient route to complex heterocyclic structures.

Introduction of the Benzothiophene Moiety

The successful synthesis of this compound is critically dependent on the availability of key benzothiophene-containing precursors. The most versatile of these is 2-acetylbenzothiophene, which serves as a starting material in several of the strategies discussed above.

There are multiple established methods for the synthesis of 2-acetylbenzothiophene. One common method involves the Friedel-Crafts acylation of benzothiophene, although this can sometimes lead to a mixture of 2- and 3-substituted isomers. More regioselective methods are often preferred.

For instance, a one-step protocol starting from commercially available aromatic halides has been reported. researchgate.net Another efficient method involves the reaction of 2-chlorobenzaldehyde (B119727) with a sulfur source and chloroacetone. prepchem.comgoogle.com The Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, a compound with an active methylene group, and elemental sulfur, can also be employed to synthesize 2-aminobenzothiophenes, which can then be further functionalized. researchgate.netorganic-chemistry.orgumich.eduresearchgate.netnih.gov

Table 5: Selected Synthetic Routes to 2-Acetylbenzothiophene

Method Starting Materials Reagents/Conditions Key Features
From 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde, Sodium sulfide, Sulfur, Chloroacetone N-methylpyrrolidone, rt Utilizes readily available starting materials. prepchem.com
One-pot from Aromatic Halides 2-Halobenzaldehyde, Acetyl source, Sulfur source Aqueous medium, catalyst Green chemistry approach using water as a solvent. researchgate.neticsr.in

The availability of these robust synthetic routes to key benzothiophene precursors is essential for the successful implementation of the various strategies for constructing the final this compound molecule.

Pre-functionalized Benzothiophene Building Blocks

The construction of the this compound core can be efficiently achieved by employing benzothiophene precursors that already contain key functional groups. This strategy streamlines the synthetic route by incorporating desired substituents at an early stage. For instance, starting with 3-chlorobenzo[b]thiophene-2-carboxyl chloride allows for the subsequent formation of the pyrazole ring. nitk.ac.in This acid chloride can be derived from cinnamic acid and thionyl chloride. nitk.ac.in The carboxyl group serves as a handle to build the pyrazole moiety, often through condensation with hydrazine derivatives.

Another versatile approach involves the use of 1-(2-mercaptophenyl)-2-yn-1-ols, which are synthesized from the alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. researchgate.net These precursors can undergo palladium-catalyzed or radical-promoted heterocyclodehydration to form various substituted benzothiophenes, which can then be elaborated to incorporate the pyrazole ring. researchgate.net

Precursor Building BlockSynthetic UtilityReference
3-Chlorobenzo[b]thiophene-2-carboxyl chlorideServes as an electrophilic precursor for pyrazole ring construction. nitk.ac.in
1-(2-Mercaptophenyl)-2-yn-1-olsAllows for the formation of substituted benzothiophenes prior to pyrazole synthesis. researchgate.net
3-Substituted-4-amino-1,2,4-triazolesCan be reacted with benzothiophene carboxylic acids to form fused heterocyclic systems. nitk.ac.in
Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the arylation and amination of the benzothiophene-pyrazole scaffold.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. mdpi.com In the context of this compound, this reaction can be used to introduce aryl or heteroaryl substituents onto either the benzothiophene or pyrazole rings, provided a suitable halide is present. nih.govmdpi.comresearchgate.net For instance, a bromo-substituted benzothiophene-pyrazole derivative can be coupled with various arylboronic acids. nih.govresearchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate. mdpi.com Notably, even unprotected N-H pyrazoles can undergo Suzuki-Miyaura coupling under specific conditions, which simplifies synthetic routes by avoiding protection-deprotection steps. nih.gov

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling an amine with an aryl halide or triflate in the presence of a palladium catalyst. wikipedia.org It is a key method for introducing amino groups or N-heterocycles to the core structure. For the this compound scaffold, a halogenated derivative can be reacted with a wide range of primary or secondary amines. nih.govresearchgate.net The choice of palladium catalyst, phosphine (B1218219) ligand (e.g., tBuDavePhos, XPhos), and base is crucial for reaction efficiency and scope. nih.govresearchgate.netnih.gov

Coupling ReactionBond FormedTypical ReactantsCatalyst/Ligand System
Suzuki-MiyauraC-CAryl Halide + Arylboronic AcidPalladium Catalyst (e.g., Pd(dppf)Cl₂)
Buchwald-HartwigC-NAryl Halide + AminePalladium Catalyst + Phosphine Ligand (e.g., XPhos)

Derivatization and Structural Modification Strategies of the Core Scaffold

Once the core this compound structure is assembled, its properties can be fine-tuned through various derivatization strategies.

Functionalization at the Pyrazole Nitrogen (N1-Substitution)

The N1 position of the pyrazole ring is a common site for modification. The presence of an N-H proton allows for substitution reactions to introduce a wide array of functional groups, which can significantly impact the molecule's biological activity and physicochemical properties. nih.gov Alkylation, arylation, or acylation reactions can be performed at this position. For example, regioselective alkylation can be achieved using different bases and reaction media to direct the substituent to the desired nitrogen atom. nih.gov Such modifications have been shown to be critical in the development of GPR52 agonists, where substitution on the pyrazole ring influences activity. researchgate.net

Introduction of Bridging Units and Linkers

Connecting the this compound scaffold to other molecular fragments via bridging units or linkers is a strategy to create more complex molecules, such as dimers or conjugates. Sulfur atoms can be used to create bridged pyrazole derivatives. jocpr.com These linkers can vary in length, rigidity, and chemical nature, allowing for the systematic exploration of structure-activity relationships. For example, a linker could be introduced by first functionalizing the pyrazole or benzothiophene ring with a reactive group (e.g., a haloalkyl group), which can then be used to attach another molecule.

Regioselective Functionalization Techniques

Achieving regioselectivity—the ability to functionalize a specific position on the molecule—is crucial for synthesizing well-defined derivatives. For the pyrazole ring, various methods exist for controlled substitution. For example, Vilsmeier-Haack reactions can introduce a formyl group at the C4 position. mdpi.comnih.gov Furthermore, regioselective synthesis of C3-hydroxyarylated pyrazoles can be achieved through the reaction of pyrazole N-oxides with arynes. nih.gov Sequential functionalization of pyrazole 1-oxides via regioselective metalation followed by cross-coupling allows for the synthesis of 3,4,5-trisubstituted derivatives. researchgate.net Such precise control enables the systematic study of how substituent placement affects molecular properties.

Modification StrategyTarget PositionPurposeExample Reaction
N1-SubstitutionPyrazole N1Modulate solubility, metabolic stability, and target binding.Alkylation with alkyl halides.
Benzothiophene SubstitutionBenzothiophene RingTune electronic and photophysical properties.Electrophilic aromatic substitution.
Bridging/LinkingVariousCreate dimers or conjugates for multivalent interactions.Nucleophilic substitution with bifunctional linkers.
Regioselective FunctionalizationPyrazole C3, C4, C5Systematically probe structure-activity relationships.Vilsmeier-Haack formylation at C4.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound has increasingly adopted green chemistry principles to mitigate environmental impact and enhance efficiency. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key strategies include the development of novel catalysts, the use of environmentally benign reaction media such as water, and the application of alternative energy sources like microwave irradiation. These methods offer significant advantages over traditional synthetic routes by providing shorter reaction times, higher yields, and simpler work-up procedures. researchgate.net

A prevalent green strategy for synthesizing pyrazole derivatives involves the cyclocondensation of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives. nih.gov In the context of this compound, the key precursor is a chalcone derived from a benzothiophene aldehyde. The application of green methodologies to this reaction is a focal point of contemporary research.

Catalyst Development for Enhanced Efficiency and Selectivity

The advancement of catalysts is fundamental to the green synthesis of this compound, aiming for higher yields, selectivity, and catalyst reusability. Research has explored a variety of catalysts for the synthesis of pyrazole derivatives, often focusing on the initial chalcone formation and its subsequent cyclization.

In the subsequent cyclization step to form the pyrazole ring, various green catalysts have been utilized for analogous transformations. For instance, montmorillonite (B579905) K10, a type of clay, has been successfully used as a solid acid catalyst in the solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles. mdpi.com This suggests its potential applicability in the synthesis of benzothiophene-substituted pyrazoles. Similarly, 4-toluenesulfonic acid has been employed as an inexpensive and effective catalyst in green organic solvents like ethanol for the synthesis of N-fused pyrazole derivatives. nih.gov The development of reusable heterogeneous catalysts is a significant stride in making the synthesis of complex molecules like this compound more sustainable. mdpi.com

Table 1: Comparison of Catalysts in Chalcone Synthesis for Pyrazole Precursors

Catalyst Reaction Conditions Yield (%) Key Advantages
Potassium Hydroxide (KOH) Room Temperature Good Rapid reaction time
Pyrrolidine (B122466) Room Temperature High High efficiency, cost-effective
Montmorillonite K10 65-70 °C, Solvent-free 81-91% Reusable, environmentally friendly
4-Toluenesulfonic Acid Reflux in Ethanol High Inexpensive, effective in green solvents

Solvent-Free and Aqueous Medium Reactions

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). The synthesis of pyrazole derivatives, including those with a benzothiophene moiety, has seen significant advancements in this area through solvent-free and aqueous-based reaction protocols.

Solvent-free synthesis, often facilitated by grinding or heating neat reactants, offers numerous benefits, including reduced waste, lower costs, and simplified purification processes. researchgate.net The reaction of a benzothiophene chalcone with hydrazine hydrate can be performed under solvent-free conditions, often with catalytic assistance, to yield the desired pyrazole. mdpi.com This approach is particularly attractive for its operational simplicity and adherence to green principles.

Alternatively, water is championed as the ultimate green solvent due to its non-toxic, non-flammable, and abundant nature. Multicomponent reactions in aqueous media have been developed for the efficient synthesis of various pyrazole-containing heterocycles. mdpi.com For example, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been successfully achieved in water, demonstrating the feasibility of using aqueous media for pyrazole synthesis. mdpi.com These protocols often proceed at room temperature or with gentle heating, further enhancing their green credentials. The synthesis of this compound via the cyclization of its chalcone precursor in an aqueous medium presents a promising green alternative to conventional methods that rely on organic solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often, enhanced purity of the final products. researchgate.netresearchgate.net This technology has been effectively applied to the synthesis of a wide array of heterocyclic compounds, including pyrazole derivatives. dergipark.org.tr

The synthesis of this compound can be significantly expedited using microwave irradiation. The key reaction, the condensation of a benzothiophene-derived chalcone with a hydrazine source, can be completed in minutes under microwave heating, compared to several hours required for conventional heating methods. acs.org Microwave-assisted protocols are often coupled with other green chemistry principles, such as the use of solvent-free conditions or green solvents like water or ethanol. researchgate.netnih.gov For instance, the microwave-assisted synthesis of pyrazole derivatives has been reported to proceed efficiently in aqueous media or under solvent-free conditions, thereby further minimizing the environmental footprint of the process. researchgate.netdergipark.org.tr The combination of microwave heating with a catalyst can lead to even greater efficiency and yield improvements. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives

Method Reaction Time Yield (%) Conditions
Conventional Heating 7-9 hours 70-80% Reflux in ethanol
Microwave Irradiation 9-10 minutes 79-92% Microwave heating in ethanol

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-(1-benzothiophen-2-yl)-1H-pyrazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of related pyrazoline derivatives, protons of the pyrazole (B372694) ring, the benzothiophene (B83047) system, and any substituents exhibit characteristic chemical shifts (δ) and coupling constants (J). For instance, in N-substituted derivatives of 3-(benzo[b]thiophen-2-yl)-4,5-dihydro-1H-pyrazole, the aromatic protons typically appear as multiplets in the range of δ 7.26-8.26 ppm. The protons on the pyrazoline ring show distinct signals, such as the dd (doublet of doublets) patterns for the diastereotopic methylene (B1212753) protons, which provides key information about their spatial relationships.

Table 1: Representative ¹H NMR Spectral Data for a 3-(benzo[b]thiophen-2-yl)-4,5-dihydropyrazole Derivative

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
Aromatic-H8.23-8.18mN/A
Aromatic-H7.87-7.74mN/A
Aromatic-H7.47-7.26mN/A
CH (Pyrazoline)5.72-5.66ddJ1=12.0, J2=5.4
CH₂ (Pyrazoline)3.99-3.89ddJ1=17.7, J2=12.0
CH₂ (Pyrazoline)3.32-3.25ddJ1=17.4, J2=5.1

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms can be determined, yielding information on bond lengths, bond angles, and torsional angles.

Table 2: Example Crystallographic Data for a Related Pyrazoline Derivative

ParameterValue
Chemical FormulaC₁₆H₁₃N₃S
Crystal SystemMonoclinic
a (Å)16.946
b (Å)5.449
c (Å)17.306
β (°)119.96
Volume (ų)1384.4

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between compounds with the same nominal mass but different elemental formulas.

For derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) has been used to confirm their molecular weights. For example, a derivative with the formula C₁₇H₁₃O₂SN₃ showed a calculated [M+H]⁺ peak at 323.37 and an experimentally found peak at 324.17. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), provides even greater precision, confirming the molecular formula with a high degree of confidence. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds, helping to piece together the connectivity of the different ring systems.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. This makes it particularly useful for analyzing the vibrations of non-polar bonds and symmetric ring systems.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

DFT has become a primary method for investigating the molecular properties of heterocyclic systems due to its balance of accuracy and computational efficiency. It is extensively used to determine optimized geometries, electronic structures, and vibrational frequencies for compounds analogous to 3-(1-benzothiophen-2-yl)-1H-pyrazole.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potentials)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity and a greater ease of electronic excitation.

Studies on pyrazole-thiophene-based amide derivatives, which share a similar conjugated system, show HOMO-LUMO energy gaps ranging from 4.30 to 5.07 eV, indicating significant chemical stability. mdpi.comresearchgate.net For a series of pyrazolyl–thiazole derivatives of thiophene (B33073), the calculated ΔE values were found to be influenced by the nature of substituents; compounds with strong electron-withdrawing groups exhibited smaller energy gaps, correlating with enhanced reactivity. nih.gov For instance, the HOMO-LUMO gap in some pyrazole-carboxamide compounds has been calculated to be around 4.23 eV. jcsp.org.pk These findings suggest that the electronic properties of this compound can be similarly tuned by substitution on either the benzothiophene (B83047) or pyrazole (B372694) rings.

Table 1: Representative HOMO-LUMO Energy Data for Analogous Compounds

Compound Type HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
Pyrazole-Carboxamide Derivative -5.44 -1.21 4.23 jcsp.org.pk
Pyrazole-Carboxamide Derivative -5.56 -1.24 4.32 jcsp.org.pk
Pyrazole-Thiophene Amide Derivative N/A N/A 4.30 - 4.93 mdpi.comresearchgate.net

Note: Data is for illustrative purposes from related pyrazole derivatives, not the specific subject compound.

Molecular Electrostatic Potential (MESP) maps are another vital tool for understanding reactivity. These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrazole-thiophene amides, MESP plots show that electron-rich sites, indicated by red, are typically located around electronegative atoms like oxygen and nitrogen, while electron-poor regions, shown in blue, are found near hydrogen atoms. mdpi.com Such analysis helps predict sites for intermolecular interactions and chemical reactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis using DFT is a standard method for assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of an optimized molecular structure, researchers can correlate theoretical modes with observed absorption bands. derpharmachemica.com Ab initio and DFT calculations have been successfully used to study the vibrational frequencies of pyrazole and its derivatives. rdd.edu.iq

For example, in studies of pyrazole derivatives, the C-H stretching vibrations are typically predicted in the 3000-3100 cm⁻¹ region, while deformations of the pyrazole ring appear at lower frequencies. derpharmachemica.comresearchgate.net Theoretical calculations on related antimicrobial pyrazole compounds have enabled a comprehensive and reliable assignment of vibrational modes by employing potential energy distributions (PED). iu.edu.sa The strong correlation between calculated and experimental spectra confirms the accuracy of the optimized geometry and provides a deeper understanding of the molecule's vibrational properties. derpharmachemica.com This methodology would be directly applicable to confirming the structure of this compound and interpreting its spectroscopic data.

Conformational Analysis and Energy Minima

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying stable, low-energy conformers and the energy barriers to rotation around single bonds. For molecules with multiple rotatable bonds, like the one connecting the benzothiophene and pyrazole rings, this analysis is crucial.

Computational studies on pyrazole-thiophene carboxamides have utilized relaxed potential energy scans to explore the conformational space by systematically rotating key dihedral angles. mdpi.com This process identifies the most stable conformers (energy minima). For some antimicrobial pyrazole derivatives, internal rotation around C-N and C-S bonds leads to multiple possible rotational isomers, with DFT calculations used to determine their relative stability and identify the global minimum energy conformer. iu.edu.sa Such studies reveal that the planarity between heterocyclic rings can be a key factor in stability, potentially enhancing π–π interactions. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. researchgate.net

Binding Mode Prediction and Energetic Assessment

Docking simulations place a ligand into the active site of a target protein and calculate a score, typically representing the binding free energy (in kcal/mol), to rank different binding poses. researchgate.net Lower binding energy values indicate a more favorable and stable interaction.

In studies of various pyrazole derivatives, docking has been used to screen for potential inhibitors of targets like tyrosine kinases, carbonic anhydrase, and cyclooxygenase (COX) enzymes. researchgate.netnih.govfrontiersin.org For example, docking of pyrazole-based sulfonamides into the active site of human carbonic anhydrase II revealed binding energies (Ki values) in the nanomolar range, indicating potent inhibition. nih.gov Similarly, thiophene-pyrazole hybrids docked into the COX-2 active site showed binding energies comparable to the known drug celecoxib (B62257). researchgate.net These simulations predict how this compound might orient itself within a given biological pocket to maximize favorable interactions.

Table 2: Representative Binding Energy Data from Docking Studies of Analogous Compounds

Ligand Type Protein Target Binding Energy (kcal/mol) Source
Pyrazole-Thiadiazole Derivative VEGFR-2 -10.09 (kJ/mol) researchgate.net
Pyrazolone (B3327878) Derivative CDK-5 -6.63 researchgate.net
Pyrazole-Thiophene Hybrid COX-2 Comparable to Celecoxib researchgate.net

Note: Units and scoring functions may vary between studies. Data is for illustrative purposes from related pyrazole derivatives.

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Electrostatic, Halogen Bonds)

Beyond predicting binding energy, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity.

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring are excellent hydrogen bond acceptors and the N-H group is a donor, making hydrogen bonding a primary mode of interaction. Docking studies frequently show pyrazole derivatives forming hydrogen bonds with key amino acid residues like arginine, glutamine, and serine in various enzyme active sites. frontiersin.orgmdpi.com

Hydrophobic Interactions: The aromatic benzothiophene and pyrazole rings are capable of engaging in significant hydrophobic and π-stacking interactions (π-π, π-cation, π-anion) with nonpolar residues such as phenylalanine, leucine, and valine. frontiersin.orgmdpi.com These interactions are crucial for anchoring the ligand within the binding pocket.

Electrostatic and Halogen Bonds: The distribution of charge across the molecule can lead to favorable electrostatic interactions. Furthermore, if the benzothiophene or pyrazole rings are substituted with halogens, halogen bonds can form with electron-rich atoms like oxygen or nitrogen in the protein backbone, further enhancing binding affinity. mdpi.com

Analysis of docked pyrazole derivatives in the active site of dihydrofolate reductase (DHFR), for example, revealed π–π and π–cation interactions with key phenylalanine and arginine residues, respectively. mdpi.com Such detailed interaction mapping is essential for structure-based drug design and the optimization of lead compounds.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability and Conformational Dynamics

Molecular dynamics (MD) simulations offer a dynamic picture of the interactions between a ligand, such as a this compound derivative, and its biological receptor at an atomic level. By simulating the movements of atoms and molecules over time, MD can validate the binding modes predicted by molecular docking and assess the stability of the ligand-receptor complex under simulated physiological conditions. nih.gov

Research on various pyrazole derivatives illustrates the utility of this technique. For instance, MD simulations have been used to analyze the stability of pyrazole-carboxamide compounds within the binding sites of human carbonic anhydrase (hCA) I and II receptors. nih.gov These simulations, often run for periods such as 50 nanoseconds, revealed that the compounds exhibited good stability with only minor conformational changes and fluctuations, confirming a stable binding interaction. nih.gov

Similarly, in studies of pyrazole derivatives of usnic acid as potential agonists for the PPARγ receptor, MD simulations were performed to verify the stability of the docked complexes. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complexes helps in understanding the dynamic behavior and stability of the ligand in the active site. researchgate.net For example, simulations can show that a pyrazole derivative complexed with its target remains stable throughout the simulation, reinforcing the credibility of the docking results. nih.govresearchgate.net These studies confirm that the binding poses obtained from initial docking experiments are maintained, providing a strong basis for further drug development. nih.gov

System/Compound Class Target Receptor Simulation Time Key Findings Reference
Pyrazole-carboxamideshCA I and hCA II50 nsExhibited good stability with minor conformational changes and fluctuations. nih.gov
Pyrazole derivatives of Usnic AcidPPARγNot SpecifiedVerified the stability of the ligand-receptor complexes and the binding posture from docking. nih.gov
Pyrazole-containing imide derivativesHsp90aNot SpecifiedExplored the most likely binding mode and stability of the ligand within the receptor. researchgate.net

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Bioavailability Prediction

In silico ADME profiling is an essential step in modern drug discovery, used to computationally predict the pharmacokinetic properties of a compound. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities early in the development process, reducing the risk of late-stage failures. For pyrazole-based compounds, various web-based tools and models are employed to estimate these properties. rjpn.orgchristuniversity.in

Studies on diverse sets of pyrazole derivatives consistently demonstrate the application of these predictive models. researchgate.net Key parameters evaluated often include physicochemical properties (molecular weight, lipophilicity via logP), drug-likeness based on established rules like Lipinski's Rule of Five, and pharmacokinetic characteristics such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. rjpn.orgnih.gov For example, an analysis of 15 pyrazole derivatives using the SwissADME web tool showed that the compounds exhibited a good bioavailability score of 0.55. rjpn.org

Compound Class ADME Prediction Tool Key Predicted Properties Findings Reference
1H-Pyrazole derivativesNot SpecifiedDrug-likeness, ADMET featuresCompounds complied with drug-likeness filter rules and showed promising ADMET profiles. researchgate.net
Pyrazole derivativesSwissADMEPhysicochemical properties, pharmacokinetics, drug-likenessAll 15 compounds exhibited a good bioavailability score (0.55). rjpn.org
(E)-5-amino-3-styryl-1H-pyrazole-4-carbonitrile derivativesSwissADMEAbsorption, distribution, metabolism, excretionUsed to profile the pharmacokinetic properties of the novel compounds. christuniversity.in
1,3-diazetidin-2-one derivativesNot SpecifiedLipinski's rule, TPSA, bioavailability scoreLead compounds fulfilled Lipinski's rule and had bioavailability scores of 0.55. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. pharmacophorejournal.comdovepress.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds—a process known as virtual screening—to identify novel molecules that match the pharmacophore and are therefore likely to be active. dovepress.comnih.gov

This approach has been successfully applied to various classes of pyrazole derivatives to discover new inhibitors for different biological targets. For instance, a pharmacophore model was developed for a series of diarylpyrazole-benzenesulfonamide derivatives acting as human carbonic anhydrase II inhibitors. nih.gov This model was then used to screen the ZINC database, a large collection of commercially available compounds, to find new potential inhibitors. nih.gov

Similarly, virtual screening has been employed to identify new anti-hyperglycemic agents from a library of pyrazole derivatives of usnic acid. nih.gov The process typically involves an initial screening based on physicochemical properties and drug-likeness, followed by docking-based screening of the hit compounds to refine the selection and identify a lead molecule. nih.gov These computational strategies are instrumental in exploring vast chemical spaces efficiently, leading to the identification of novel and diverse chemical scaffolds with the desired biological activity. researchgate.net

Compound Class / Target Methodology Key Pharmacophoric Features Outcome Reference
Diarylpyrazole-benzenesulfonamides / Carbonic Anhydrase II3D-QSAR, Pharmacophore modelingNot specifiedA validated model was used as a template to screen the ZINC database for new inhibitors. nih.gov
Pyrazolone derivatives / Janus Kinases (JAKs)Pharmacophore-based virtual screening (PBVS), Molecular dockingNot specifiedIdentification of novel pyrazolone derivatives as potential JAK2/3 inhibitors. nih.gov
Pyrazole derivatives of Usnic Acid / PPARγ agonistsVirtual screening, ADMET prediction, Molecular dockingNot specifiedIdentification of seven hit compounds, with one selected as a lead molecule for anti-hyperglycemic activity. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation of Structural Modifications with Biological Potency and Selectivity

Systematic structural modifications of the 3-(1-benzothiophen-2-yl)-1H-pyrazole scaffold have provided insights into the key molecular features required for its biological activity. These studies typically involve the introduction, removal, or alteration of functional groups on both the benzothiophene (B83047) and pyrazole (B372694) rings, as well as substitution on the pyrazole nitrogen.

The nature and position of substituents on the this compound core play a significant role in modulating its biological activity. Both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of the substituents can have a profound impact.

For instance, in a series of pyrazole derivatives, the introduction of different substituents on a phenyl ring (as a surrogate for the benzothiophene moiety) significantly influenced their anti-inflammatory potency. It has been observed that derivatives bearing chlorine atoms and nitro groups can lead to good anti-inflammatory activity. nih.gov The electronic effects of substituents on the pyrazole ring are also critical, with electron-withdrawing groups generally increasing the basicity of the ring, which can affect its interaction with biological targets. nih.gov Conversely, electron-donating groups at the C3 position have been shown to increase the basicity of the pyrazole ring. nih.gov

The position of substituents is also a key determinant of activity. In a study on benzodithiophene-based donor polymers, the substitution position on the benzothiophene ring was found to have a significant influence on the material's photovoltaic properties, suggesting that positional isomerism can greatly affect the electronic and physical characteristics of benzothiophene-containing molecules. nih.gov While this study is not biological, it highlights the sensitivity of the benzothiophene ring system to the placement of substituents.

Table 1: Impact of Phenyl Ring Substituents on the Anti-inflammatory Activity of Pyrazole Derivatives This table is illustrative and based on general findings for pyrazole derivatives, as specific data for this compound is limited.

Substituent at para-position of Phenyl Ring Electronic Effect Observed Anti-inflammatory Activity
-Cl Electron-withdrawing Good
-NO₂ Electron-withdrawing Good
-OCH₃ Electron-donating Variable
-CH₃ Electron-donating Variable

Substitution at the N1 position of the pyrazole ring is a common strategy to modulate the pharmacological properties of pyrazole-containing compounds. The N1 substituent can influence the molecule's orientation in a binding pocket, its lipophilicity, and its metabolic stability.

In a series of 1-(1-benzothiophen-7-yl)-1H-pyrazole derivatives developed as GPR52 agonists, modifications at the pyrazole core, including substitution at what would be analogous to the N1 position in the context of the parent 1H-pyrazole, were critical for activity. researchgate.netelsevierpure.com For many pyrazole-based inhibitors of various enzymes, a substituted or unsubstituted N1-phenyl ring is a common feature. researchgate.net The nature of this substituent can dramatically alter the compound's selectivity and potency. For example, in a series of pyrazole-based cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring was found to be a requirement for potent and selective activity. researchgate.net

The lone pair of electrons on the second nitrogen atom (N2) of the pyrazole ring is typically more reactive towards electrophiles, while the N1-H is acidic and can be deprotonated in the presence of a strong base, increasing its reactivity. mdpi.com This differential reactivity allows for selective N-substitution, which can be exploited in the design of new analogues. The ability of the pyrazole ring to act as both a hydrogen bond donor (at N1-H) and acceptor (at N2) is a key feature in its interaction with biological targets. nih.gov

Modifications to the benzothiophene ring system can significantly impact the biological activity and pharmacokinetic properties of this compound derivatives. These modifications can include the introduction of substituents on the benzene (B151609) ring portion or alterations to the thiophene (B33073) ring itself.

In a study of a benzothiophen-2-yl pyrazole carboxylic acid derivative, the presence of the benzothiophene moiety was integral to its potent dual inhibition of COX-2 and 5-LOX, demonstrating superior anti-inflammatory and analgesic activity compared to standard drugs like celecoxib (B62257) and indomethacin (B1671933). nih.govresearchgate.net This suggests that the benzothiophene ring itself is a key pharmacophoric element.

Furthermore, the position of linkage to other parts of a molecule can be critical. Studies on benzothiophene-containing polymers for photovoltaic applications have shown that altering the substitution position on the benzothiophene ring can significantly impact the material's properties. nih.gov While not a direct measure of biological activity, this underscores the importance of the benzothiophene ring's electronic and steric properties, which are influenced by its substitution pattern. The diverse biological activities of benzothiophene derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, highlight the importance of this moiety in medicinal chemistry.

Insights from Co-crystallography and Ligand-Bound Structural Analysis

As of the current literature, there are no publicly available co-crystal structures of this compound or its direct derivatives in complex with a biological target. However, the importance of such structural information for understanding the binding mode and guiding the rational design of more potent and selective inhibitors cannot be overstated.

X-ray crystallography provides a detailed, three-dimensional view of how a ligand interacts with its target protein at an atomic level. This information is invaluable for:

Identifying key binding interactions: Pinpointing the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Explaining SAR data: Rationalizing why certain structural modifications lead to an increase or decrease in activity.

Structure-based drug design: Guiding the design of new analogues with improved affinity and selectivity by targeting specific pockets or residues within the active site.

For example, the crystal structure of a pyrazole-based inhibitor bound to the p38 MAP kinase enzyme confirmed that the addition of a basic nitrogen atom induced an interaction with an aspartic acid residue (Asp112) in the protein's active site, validating a design hypothesis. nih.gov Similarly, X-ray crystallography has been used to optimize the potency and physicochemical properties of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones as p38α inhibitors.

In the absence of specific co-crystal data for this compound, researchers often rely on molecular modeling and docking studies to predict potential binding modes and guide synthetic efforts. These computational approaches, while useful, are best validated with experimental structural data.

Optimization Strategies for Enhanced Potency and Desired Pharmacological Profile

One key strategy is the introduction of polar functional groups to improve aqueous solubility and reduce lipophilicity. For example, in the development of 1-(1-benzothiophen-7-yl)-1H-pyrazole derivatives as GPR52 agonists, high lipophilicity and poor aqueous solubility were identified as key issues. The introduction of a hydroxymethyl group at the 5-position of the pyrazole ring led to a significant improvement in solubility while maintaining potent agonistic activity. researchgate.netelsevierpure.com

Another common optimization strategy is scaffold hopping or bioisosteric replacement, where parts of the molecule are replaced with other functional groups or ring systems that have similar steric and electronic properties but may offer improved ADME characteristics. For instance, the pyrazole ring itself is often considered a privileged scaffold in medicinal chemistry due to its synthetic accessibility and favorable drug-like properties.

Fine-tuning of substituents is also a critical optimization tactic. In the development of pyrazole-benzimidazole derivatives as FGFR inhibitors, a scaffold hybridization approach was employed, leading to the identification of a potent and selective inhibitor with a favorable pharmacokinetic profile and low toxicity. This iterative process of synthesis and biological testing, guided by SAR data and, ideally, structural information, is central to lead optimization.

Table 2: General Optimization Strategies for Pyrazole-Based Compounds

Strategy Goal Example Application
Introduction of Polar Groups Enhance aqueous solubility, reduce lipophilicity Addition of a hydroxymethyl group to the pyrazole ring. researchgate.netelsevierpure.com
N-Substitution of Pyrazole Modulate potency, selectivity, and ADME properties Introduction of a 2,4-dichlorophenyl group for cannabinoid receptor antagonism. researchgate.net
Bioisosteric Replacement Improve physicochemical properties and biological activity Replacing a phenyl ring with a heterocyclic ring to reduce lipophilicity. researchgate.netelsevierpure.com
Scaffold Hybridization Combine pharmacophoric features of different scaffolds Merging pyrazole and benzimidazole (B57391) scaffolds for FGFR inhibition.
Fine-tuning of Substituents Optimize potency and selectivity Systematic variation of substituents on the benzothiophene and pyrazole rings.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” that adheres to the detailed outline provided. The search results did not yield specific preclinical data for this exact molecule concerning its antineoplastic potency or its anti-inflammatory and analgesic effects as requested in the structured outline.

The available research focuses on the broader classes of pyrazole and benzothiophene derivatives, investigating various substituted analogs for these biological activities. For instance, studies describe the cytotoxic, apoptotic, and kinase-inhibiting properties of different pyrazole-containing compounds, and the anti-inflammatory and COX/LOX inhibitory effects of other benzothiophene and pyrazole derivatives. However, these findings are specific to the molecules tested in those respective studies and cannot be accurately extrapolated to "this compound" without direct experimental evidence.

Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on the specified compound, the requested article cannot be written. Generating content based on related but distinct chemical entities would be speculative and would not meet the required standard of scientific precision.

Preclinical Biological Activity Investigations

Evaluation of Anti-inflammatory and Analgesic Effects

Modulation of Inflammatory Pathways and Cytokine Release

Derivatives of 3-(1-benzothiophen-2-yl)-1H-pyrazole have demonstrated notable anti-inflammatory effects by modulating key inflammatory pathways. A significant mechanism of action for many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation. mdpi.com Specifically, some pyrazole (B372694) derivatives are potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. mdpi.com

One notable derivative, a benzothiophen-2-yl pyrazole carboxylic acid, exhibited potent inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX). nih.govmdpi.com This dual inhibition of both COX and LOX pathways is significant as it can lead to a broader anti-inflammatory effect. mdpi.com

Studies on various pyrazole analogs have shown their ability to significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. nih.gov This reduction in cytokine release is often linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response. nih.gov The inhibition of NF-κB activation by these compounds suggests a mechanism for their potent anti-inflammatory properties. nih.gov

Table 1: Inhibitory Activity of a Benzothiophen-2-yl Pyrazole Carboxylic Acid Derivative

EnzymeIC₅₀ (µM)Selectivity Index (COX-2/COX-1)
COX-15.40344.56
COX-20.01
5-LOX1.78

Data sourced from a study on novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. nih.govmdpi.com

Preclinical in vivo Models of Inflammation and Pain

The anti-inflammatory and analgesic potential of pyrazole derivatives, including those with a benzothiophene (B83047) moiety, has been substantiated in various preclinical in vivo models. A commonly used model is the carrageenan-induced rat paw edema assay, which assesses acute inflammation. nih.govnih.gov In this model, several pyrazole derivatives have demonstrated a significant reduction in paw edema, with some compounds showing efficacy superior to standard drugs like celecoxib (B62257) and indomethacin (B1671933). nih.govmdpi.com

For instance, a benzothiophen-2-yl pyrazole carboxylic acid derivative was identified as a highly potent anti-inflammatory agent in this model. nih.govmdpi.com Furthermore, certain thiophene-pyrazole hybrids have been highlighted as promising non-toxic, gastrointestinal-safe anti-inflammatory candidates with good oral bioavailability. mdpi.com

In addition to acute inflammation models, the analgesic effects of these compounds have been evaluated using methods such as the acetic acid-induced writhing test and the hot plate test. zsmu.edu.ua The writhing test induces visceral pain, and a reduction in the number of writhes indicates an analgesic effect. zsmu.edu.ua Several pyrazole derivatives have shown significant analgesic activity in these models, comparable to or even exceeding that of standard analgesics. zsmu.edu.uanih.gov

Table 2: In Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundModelEfficacyReference Drug
Benzothiophen-2-yl pyrazole carboxylic acid derivativeCarrageenan-induced rat paw edemaSuperior to celecoxib and indomethacinCelecoxib, Indomethacin
Thiophene-pyrazole hybridsCarrageenan-induced rat paw edemaPromising, gastro-safeNot specified
Pyrazole derivative 133Carrageenan-induced rat paw edemaED₅₀ = 0.8575 mmol/kgNot specified

This table summarizes findings from various preclinical studies. nih.govmdpi.com

Assessment of Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)

The this compound scaffold and its analogs have been extensively investigated for their antimicrobial properties, demonstrating a broad spectrum of activity against various pathogens. nih.govmdpi.comresearchgate.net

Activity Spectrum against Bacterial Strains (Gram-positive, Gram-negative)

Numerous studies have reported the antibacterial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov These compounds often exhibit moderate to potent activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range for some derivatives. nih.gov

The activity of these compounds has been evaluated against a range of bacterial species, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.netgreenpharmacy.info Some pyrazole-imidazole-triazole hybrids have shown potent growth inhibition of S. aureus, E. coli, and P. aeruginosa. nih.gov Similarly, certain 1,3,5-trisubstituted pyrazole derivatives have demonstrated significant activity against various Gram-positive bacteria. greenpharmacy.info The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase. nih.gov

Table 3: Antibacterial Activity of Selected Pyrazole Derivatives

Bacterial StrainCompound TypeMIC (µg/mL)Reference
Staphylococcus aureusAminoguanidine-derived 1,3-diphenyl pyrazoles1-8 nih.gov
Escherichia coliAminoguanidine-derived 1,3-diphenyl pyrazoles1 nih.gov
E. coliThiazolidinone-clubbed pyrazoles16 nih.gov
Various Gram-positive & Gram-negativePyrazole-triazole hybrids10-15 nih.gov

MIC values represent the minimum inhibitory concentration.

Efficacy against Fungal Pathogens

In addition to antibacterial effects, derivatives of this compound have shown promising antifungal activity. mdpi.comresearchgate.net These compounds have been tested against a variety of fungal pathogens, including Aspergillus niger, Candida albicans, and various plant pathogenic fungi like Rhizoctonia solani and Fusarium graminearum. ccspublishing.org.cnnih.govuctm.edu

For instance, certain pyrazole carboxamide derivatives have displayed notable antifungal activity. nih.govresearchgate.net One study highlighted an isoxazole (B147169) pyrazole carboxylate derivative that exhibited significant activity against R. solani. nih.govresearchgate.net The antifungal potential of these compounds makes them attractive candidates for the development of new antifungal agents. uctm.edu

Table 4: Antifungal Activity of Selected Pyrazole Derivatives

Fungal PathogenCompound TypeEC₅₀ (µg/mL)Reference
Rhizoctonia solaniIsoxazole pyrazole carboxylate 7ai0.37 nih.govresearchgate.net
Fusarium graminearumN-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7j)28.9 ccspublishing.org.cn
Aspergillus nigerPyrazole derivativesModerate to potent activity uctm.edu
Candida albicansPyrazole derivativesModerate to potent activity researchgate.net

EC₅₀ represents the half-maximal effective concentration.

Investigation of Antimycobacterial Properties

A significant area of research for pyrazole derivatives has been their potential as antitubercular agents against Mycobacterium tuberculosis. rsc.orgjapsonline.comresearchgate.net Several novel pyrazole-containing compounds have shown remarkable activity against the H37Rv strain of M. tuberculosis, with some exhibiting MIC values in the low micromolar range. researchgate.netnih.gov

The mechanism of action for some of these potent antitubercular pyrazoles is the inhibition of the Mycobacterium membrane protein Large 3 (MmpL3). nih.gov MmpL3 is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall. nih.gov The discovery of pyrazole derivatives targeting MmpL3 represents a promising avenue for the development of new tuberculosis treatments. nih.gov Some synthesized pyrazole derivatives have shown better activity than standard antitubercular drugs. sciprofiles.com

Table 5: Antitubercular Activity of Selected Pyrazole Derivatives against M. tuberculosis H37Rv

Compound TypeMIC (µM)Cytotoxicity (CC₅₀ in µM)Reference
1,3,5-trisubstituted pyrazoles (e.g., compound 6)0.00925 - 0.63.6 - 64 nih.gov
Benzodiazepine derivatives containing pyrazole moiety (compound 18)6.512 (HCT116 cells) rsc.org
Pyrazole-4-carboxamide derivatives (5a, 5i, 5j)Good activityNot specified japsonline.com

MIC is the Minimum Inhibitory Concentration; CC₅₀ is the 50% cytotoxic concentration.

Exploration of Antiviral Potential

The antiviral properties of pyrazole derivatives have also been a subject of investigation. nih.gov While this area is less explored compared to their antibacterial and antifungal activities, some studies have reported promising results.

One pyrazole-based compound, BPR1P0034, was identified as a potent inhibitor of the influenza virus, with a 50% effective inhibitory concentration (IC₅₀) in the sub-micromolar range. nih.gov This compound was found to inhibit viral protein and RNA synthesis. nih.gov To date, BPR1P0034 is noted as one of the most potent pyrazole compounds with anti-influenza activity. nih.gov

Other research has explored the synthesis of novel pyrazole derivatives with activity against viruses such as West Nile virus and herpes simplex virus 1 (HSV-1), although the potency of these compounds did not always reach optimal levels. nih.gov The antiviral activity of some N-acetyl 4,5-dihydropyrazole derivatives against the vaccinia virus has also been reported. researchgate.net

Table 6: Antiviral Activity of Selected Pyrazole Derivatives

VirusCompoundIC₅₀ (µM)Mechanism of Action
Influenza A virus (A/WSN/33)BPR1P00340.42Inhibition of viral protein and RNA synthesis
Vaccinia virusN-acetyl 4,5-dihydropyrazole 77 µg/mL (EC₅₀)Not specified

IC₅₀ is the half-maximal inhibitory concentration; EC₅₀ is the half-maximal effective concentration.

Inhibition of Viral Replication Mechanisms

Pyrazole derivatives have demonstrated notable capabilities in disrupting the life cycle of various viruses by targeting their replication machinery. Studies have shown that certain pyrazole compounds can effectively inhibit viral RNA synthesis. For instance, a triaryl pyrazoline was identified as an inhibitor of flavivirus infection by specifically suppressing viral RNA synthesis. nih.gov This mode of action was observed in both West Nile and Dengue type 1 viruses. nih.gov

Other pyrazole-based compounds have been found to interfere with viral replication at different stages. Some derivatives target the early phases of the viral life cycle, including both viral RNA replication and protein synthesis, as seen in studies against Coxsackievirus B3 (CVB3). ekb.eg Furthermore, certain 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been shown to inhibit Hepatitis C virus (HCV) replication through a novel mechanism involving the suppression of cyclooxygenase-2 (COX-2) at both the transcription and translation levels. dntb.gov.ua This suggests that the pyrazole scaffold can be modified to interact with various host and viral factors essential for viral propagation.

Activity against Specific Viral Targets (e.g., HIV, Hepatitis viruses, HSV-1)

Building on the general mechanisms of replication inhibition, numerous studies have evaluated pyrazole derivatives against specific viral pathogens, with several compounds showing promising potency.

Anti-HIV Activity: The pyrazole moiety is recognized for its potential in developing anti-HIV agents. bohrium.com Research into 3-benzoylbenzofuran derivatives, which were subsequently converted to their pyrazole counterparts, has identified compounds with significant inhibitory effects on HIV-1. One such derivative, compound 5f (see table of compounds), proved to be the most potent, with IC₅₀ values of 0.39 µM and 1.00 µM against Q23 and CAP210 HIV-1 pseudoviruses, respectively. The minimal cytotoxicity of these pyrazole compounds makes them attractive candidates for further development as antiretroviral therapies.

Anti-Hepatitis Virus Activity: Pyrazolecarboxamide derivatives have emerged as a new class of HCV inhibitors. dntb.gov.ua A study highlighted several compounds that inhibited the subgenomic HCV replicon of genotype 1b with EC₅₀ values between 5 and 8 µM. dntb.gov.ua These compounds showed even greater potency against the infectious Jc1 HCV genotype 2a. dntb.gov.ua Compound 6 (a 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide derivative) reduced the RNA copies of the infectious 2a clone by 82% at a concentration of 7 µM. dntb.gov.ua

Anti-HSV-1 Activity: Several research groups have reported the synthesis of pyrazole derivatives with promising activity against herpes simplex virus type-1 (HSV-1). In one study, a newly synthesized bis-hydrazone pyrazole derivative, compound 19 , was found to reduce the number of HSV-1 viral plaques by 69%, demonstrating the potential of this chemical class in combating herpes infections.

Table 1: Antiviral Activity of Selected Pyrazole Derivatives
Compound ClassSpecific CompoundViral TargetActivity MetricValueSource
Benzofuran-Pyrazole Hybrid5fHIV-1 (Q23 pseudovirus)IC₅₀0.39 µM
Benzofuran-Pyrazole Hybrid5fHIV-1 (CAP210 pseudovirus)IC₅₀1.00 µM
PyrazolecarboxamideCompound 6HCV (Genotype 1b)EC₅₀6.7 µM dntb.gov.ua
Bis-hydrazone PyrazoleCompound 19HSV-1Plaque Reduction69%

Enzyme Inhibition and Receptor Modulation Studies

The structural versatility of the pyrazole core allows for its interaction with a variety of enzymes, making it a valuable scaffold for the design of specific inhibitors targeting pathways involved in different diseases.

Cholinergic Enzyme Inhibition (AChE, BChE)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic strategies for managing neurodegenerative conditions like Alzheimer's disease. A range of pyrazole derivatives have been synthesized and evaluated for this purpose. A series of 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated good AChE inhibitory activity, with the most potent compounds, 3e and 3j , showing pIC₅₀ values of 4.2 and 4.14, respectively, which are comparable to the standard drug donepezil. Other studies on substituted pyrazoles reported Kᵢ values for AChE inhibition in the range of 0.11–0.49 µM. Similarly, potent and selective inhibitors of BChE have been developed from pyrazole-related scaffolds.

Table 2: Cholinergic Enzyme Inhibition by Selected Pyrazole Derivatives
Compound ClassSpecific CompoundEnzyme TargetActivity MetricValueSource
3-Aryl-1-phenyl-1H-pyrazole3eAChEpIC₅₀4.2
3-Aryl-1-phenyl-1H-pyrazole3jAChEpIC₅₀4.14
Substituted PyrazoleNot SpecifiedAChEKᵢ0.11–0.49 µM

Glutathione S-transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are enzymes involved in cellular detoxification, and their overexpression can lead to multidrug resistance in cancer therapy. Developing GST inhibitors is therefore a significant area of research. Novel substituted pyrazole compounds have been investigated for their ability to inhibit GST. In vitro studies revealed that these compounds displayed Kᵢ values ranging from 0.12 µM to 0.91 µM against GST. Specifically, pyrazole molecules containing chloro and amino substituents, as well as those with 1-Boc-piperazine and pyrrolidine (B122466) moieties, showed high binding affinity, in some cases greater than the standard inhibitor ethacrynic acid.

Table 3: Glutathione S-transferase (GST) Inhibition by Pyrazole Derivatives
Compound ClassEnzyme TargetActivity MetricValue RangeSource
Substituted PyrazolesGSTKᵢ0.12–0.91 µM

Glycosidase Enzyme Inhibition (α-amylase, pancreatic lipase (B570770), β-glucuronidase)

α-Amylase Inhibition: The inhibition of α-amylase is a therapeutic approach for managing type 2 diabetes by slowing carbohydrate digestion. Pyrazole derivatives have been identified as effective α-amylase inhibitors. A study on pyrazole-tetrazole conjugates reported IC₅₀ values ranging from 1.2 x 10⁻² mg/mL to 1.34 x 10⁻¹ mg/mL, demonstrating that these compounds were more potent than the standard drug acarbose.

Pancreatic Lipase Inhibition: Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, and its inhibition is a well-established strategy for obesity treatment. While direct studies on this compound are limited, various heterocyclic compounds are known to inhibit this enzyme.

β-Glucuronidase Inhibition: Elevated levels of β-glucuronidase are associated with certain cancers and drug toxicities, making it a relevant therapeutic target. Research has shown that various heterocyclic structures, including rhodanine-pyrazole conjugates, can act as inhibitors of this enzyme.

Cruzipain Inhibition for Antiparasitic Applications

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health issue in Latin America. Cruzipain, the major cysteine protease of T. cruzi, is essential for the parasite's survival and is a primary target for drug development. Pyrazole-based compounds have been designed and optimized as cruzipain inhibitors. Building on known inhibitors, researchers have developed 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives that show significant potential. Molecular docking studies confirmed that these pyrazole-imidazoline derivatives interact effectively within the active site of cruzipain, leading to the inhibition of the parasite's cysteine protease activity.

G Protein-Coupled Receptor (GPCR) Agonism/Antagonism (e.g., GPR52, 5-HT1A receptors)

Research into the benzothiophene-pyrazole core structure has revealed significant activity at G protein-coupled receptors, particularly GPR52.

GPR52 Agonism:

G-protein-coupled receptor 52 (GPR52) is an orphan receptor primarily expressed in the brain, and its agonists are considered potential therapeutics for psychotic disorders. nih.govdaneshyari.com Studies have focused on isomers of the benzothiophene-pyrazole scaffold, specifically derivatives of 1-(1-benzothiophen-7-yl)-1H-pyrazole . These compounds were designed based on a previously identified orally active GPR52 agonist, aiming to improve properties like lipophilicity and aqueous solubility. nih.gov

In one study, strategic modifications to the pyrazole ring, such as the introduction of methyl and hydroxymethyl groups, led to the identification of a potent GPR52 agonist, a 3-methyl-5-hydroxymethyl-1H-pyrazole derivative of the 1-(1-benzothiophen-7-yl) scaffold. nih.govresearchgate.net This compound demonstrated significant agonistic activity and improved solubility. nih.gov Furthermore, it was shown to suppress methamphetamine-induced hyperlocomotion in mice, an in vivo model relevant to psychotic disorders. nih.govresearchgate.net

The table below summarizes the activity of a key derivative from this series.

Compound NameTargetActivityEC₅₀Eₘₐₓ
1-(1-benzothiophen-7-yl)-3-methyl-5-hydroxymethyl-1H-pyrazole (derivative 17)GPR52Agonist21 nM103%

5-HT1A Receptor Activity:

Currently, there is no specific data available from the reviewed sources detailing the agonistic or antagonistic activity of this compound at the 5-HT1A receptor. The 5-HT1A receptor is a key target in the treatment of anxiety and depression. nih.govmdpi.com While various aryl piperazine (B1678402) derivatives are known to target this receptor, the direct interaction of the benzothiophene-pyrazole scaffold remains an area for future investigation. researchgate.netmdpi.com

Neuroprotective Activity and CNS Target Engagement (e.g., Alzheimer's disease pathways)

The neuroprotective potential of compounds containing either the pyrazole or the benzothiophene moiety has been noted in several studies, suggesting a possible role in mitigating neurodegenerative processes.

A notable example is the compound T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol (B1332694) maleate) , a candidate for Alzheimer's disease treatment that incorporates a benzothiophene ring. nih.gov T-817MA has been shown to protect against neurotoxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in mice. Its mechanism is believed to involve the inhibition of oxidative stress and lipid peroxidation in the substantia nigra. nih.gov

Furthermore, various derivatives of the pyrazole core have been investigated for neuroprotective effects. Studies on 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives demonstrated neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a cellular model. nih.gov The protective mechanism was linked to the downregulation of the pro-apoptotic protein Bax and caspase-3 activation. nih.gov

These findings indicate that the benzothiophene and pyrazole scaffolds are promising pharmacophores for the development of neuroprotective agents.

Other Biological Activities (e.g., Antioxidant, Anticonvulsant)

The benzothiophene-pyrazole framework and related structures have been evaluated for a range of other biological activities, including antioxidant and anticonvulsant effects.

Antioxidant Activity:

The pyrazole nucleus is recognized for its antioxidant properties, which are often attributed to the hydrogen-donating ability of the NH proton. nih.gov Phenyl-pyrazolone derivatives, which share a core structure with the antioxidant drug edaravone, have been shown to act as scavengers of oxygen free radicals. mdpi.com Studies on various pyrazole derivatives, including those linked to other heterocyclic systems, have demonstrated significant radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. researchgate.netbanglajol.inforesearchgate.net

Anticonvulsant Activity:

The anticonvulsant potential of the benzothiophene-pyrazole scaffold is supported by research on related structures. A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for antiseizure activity. nih.gov A lead compound from this series showed potent efficacy in the maximal electroshock (MES) and 6 Hz seizure models in mice, with a plausible mechanism involving interaction with voltage-sensitive sodium channels. nih.gov

Additionally, the broader class of pyrazole derivatives has been a subject of interest in the search for new antiepileptic drugs. uky.eduresearchgate.netmdpi.com Research has indicated that various substituted pyrazoles exhibit anticonvulsant properties in established preclinical models.

The table below highlights the anticonvulsant activity of a representative compound related to the benzothiophene-pyrazole scaffold.

Compound ClassTest ModelMost Active CompoundED₅₀
3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivativesMaximal Electroshock (MES)Compound 3327.4 mg/kg
3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives6 Hz (32 mA) SeizureCompound 3330.8 mg/kg

Advanced Applications Excluding Clinical Human Trials

Role as a Privileged Scaffold in Drug Discovery and Lead Optimization

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of novel therapeutic agents. researchgate.net Pyrazole derivatives are integral components of numerous approved drugs, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The metabolic stability of the pyrazole ring further enhances its appeal in drug development. nih.gov

The fusion of the pyrazole ring with a benzothiophene (B83047) moiety, as seen in 3-(1-benzothiophen-2-yl)-1H-pyrazole, combines two important pharmacophores. This combination can lead to compounds with enhanced potency, selectivity, and optimized pharmacokinetic properties. The process of lead optimization involves iterative structural modifications to a lead compound to improve its drug-like properties, such as efficacy, safety, and metabolic stability. youtube.com

Research into related benzothiophene-pyrazole structures has validated this approach. For instance, a benzothiophen-2-yl pyrazole carboxylic acid derivative has been reported as a potent dual inhibitor of COX-2 and 5-LOX, exhibiting significant anti-inflammatory and analgesic activity that surpasses standard drugs like celecoxib (B62257) in preclinical models. nih.gov Similarly, a series of 1-(1-benzothiophen-7-yl)-1H-pyrazole derivatives were designed and synthesized as agonists for the G protein-coupled receptor 52 (GPR52), a target for psychotic disorders. nih.gov Through systematic modification (lead optimization), a derivative was identified with potent GPR52 agonistic activity and, crucially, improved aqueous solubility—a key challenge in drug development. nih.gov This work highlights how the benzothiophene-pyrazole scaffold can be fine-tuned to achieve desired biological activity and physicochemical properties. nih.gov

Table 1: Biological Activities of Selected Benzothiophene-Pyrazole Derivatives
Derivative StructureBiological Target/ActivityKey FindingsReference
Benzothiophen-2-yl pyrazole carboxylic acidCOX-2/5-LOX Inhibition (Anti-inflammatory)Showed potent dual inhibitory activity, superior to celecoxib and indomethacin (B1671933) in preclinical tests. nih.gov
1-(1-benzothiophen-7-yl)-3-methyl-5-hydroxymethyl-1H-pyrazoleGPR52 AgonistDemonstrated potent agonistic activity (EC50 = 21 nM) with significantly improved solubility. nih.gov

Exploration in Agrochemical Development

The pyrazole ring is a cornerstone in the agrochemical industry, with numerous commercial products used for crop protection. clockss.org Pyrazole derivatives have been successfully developed as herbicides, fungicides, and insecticides due to their potent and often selective biological activity. clockss.orgtsijournals.com Their versatility allows for the development of compounds with diverse modes of action, from inhibiting specific enzymes in weeds to acting as channel blockers in insects. clockss.org

Given the established success of the pyrazole scaffold, there is a strong rationale for exploring novel derivatives like this compound in agrochemical development. The introduction of the benzothiophene group can modulate the compound's biological spectrum, physicochemical properties (such as stability and soil mobility), and selectivity. The field of pesticide discovery continuously seeks new chemical entities to overcome resistance issues and meet stricter environmental standards. The structural uniqueness of the benzothiophene-pyrazole framework offers a promising avenue for designing next-generation pesticides or plant growth regulators. researchgate.net While specific research on the agrochemical applications of this compound is still emerging, the proven track record of related pyrazole compounds provides a solid foundation for its investigation in this area. clockss.orgresearchgate.net

Potential in Material Science and Organic Electronics

The convergence of the electron-rich benzothiophene system and the versatile pyrazole ring endows this compound with properties that are highly attractive for material science and organic electronics. Benzothiophene and its fused-ring derivatives, such as nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), are well-established as high-performance organic semiconductors due to their high charge carrier mobility and stability. mdpi.comrsc.org These characteristics make them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.commdpi.com

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This property is indicative of a significant difference in the dipole moments between the molecule's ground and excited states, often arising from an intramolecular charge transfer (ICT) process upon photoexcitation. pku.edu.cnresearchgate.net Heterocyclic compounds, including pyrazole derivatives, are known to exhibit solvatochromic behavior. pku.edu.cnresearchgate.net The study of these properties provides insight into the electronic structure of a molecule and its interactions with the surrounding environment. The inherent polarity and potential for charge transfer within the this compound structure suggest it could display solvatochromic shifts, making it a candidate for use as a sensor or probe for solvent polarity. mdpi.com

Fluorescence is a key property for many applications in materials science, including bioimaging and chemical sensing. nih.gov Both pyrazole and benzothiophene-containing scaffolds have been independently used to construct fluorescent molecules. nih.govresearchgate.net Pyrazole derivatives are noted for their synthetic versatility and have been incorporated into probes for detecting ions and monitoring biological conditions. nih.gov Benzothiophene-based structures are also known to form the core of fluorescent dyes. researchgate.net The combination of these two moieties in this compound is expected to produce a molecule with significant luminescent properties. The extended π-conjugated system spanning both rings can lead to strong absorption in the UV-visible region and subsequent emission of light. By modifying the substituents on either the pyrazole or benzothiophene rings, the emission color and quantum yield could be precisely tuned for specific applications, such as fluorescent probes or markers. researchgate.net

Table 2: Photophysical Properties and Potential Applications of Related Scaffolds
ScaffoldObserved PropertyPotential ApplicationReference
Pyrazole DerivativesFluorescence, SolvatochromismBioimaging probes, chemical sensors pku.edu.cnnih.gov
Benzothiophene DerivativesHigh charge carrier mobility, LuminescenceOrganic semiconductors (OFETs), OLEDs mdpi.comresearchgate.net
nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT)High hole mobility, thermal stabilityp-type organic semiconductors rsc.org

The development of efficient and stable organic semiconductors is critical for advancing technologies like flexible displays and printable electronics. As noted, benzothiophene derivatives are premier materials in this field. mdpi.com The oxidation of the sulfur atom in the thiophene (B33073) ring can transform it from an electron-donating to a strong electron-accepting group, allowing for the design of both p-type (hole-transporting) and n-type (electron-transporting) semiconductors. mdpi.com The incorporation of a pyrazole ring, an electron-deficient heterocycle, into the benzothiophene framework could further modulate the electronic properties of the resulting material. This could influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for charge injection and transport in OLEDs and OFETs. The this compound scaffold represents a promising building block for creating novel organic semiconductors with tailored optoelectronic properties for next-generation electronic devices. mdpi.comrsc.org

Future Research Directions and Translational Perspectives Preclinical Focus

Development of Novel Synthetic Routes for Diverse Analogues

The exploration of the therapeutic potential of 3-(1-benzothiophen-2-yl)-1H-pyrazole is intrinsically linked to the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. Future research should focus on developing novel, efficient, and versatile synthetic strategies. acs.org This includes the exploration of one-pot synthesis protocols and the use of innovative catalysts to improve yields and reduce reaction times. biointerfaceresearch.com

Key areas for synthetic exploration include:

Functionalization of the Pyrazole (B372694) Ring: Introduction of a wide range of substituents at the N1 and C4/C5 positions of the pyrazole ring to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Modification of the Benzothiophene (B83047) Moiety: Derivatization of the benzothiophene ring system to investigate the impact of electron-donating and electron-withdrawing groups on biological activity.

Linker Modification: While the core structure implies a direct linkage, the introduction of short, flexible, or rigid linkers between the two heterocyclic systems could be explored to optimize the spatial arrangement and interaction with biological targets.

Synthetic StrategyPotential AdvantagesKey References
Iodine-catalyzed reactionsMild reaction conditions, potential for good yields. biointerfaceresearch.com
Multi-component reactionsIncreased efficiency, reduced waste, rapid library generation. nih.gov
Palladium-catalyzed cross-couplingVersatility in introducing a wide range of substituents. researchgate.net

Deepening Mechanistic Understanding of Biological Activities

While the individual components of this compound are known to exhibit a range of biological activities, a deep mechanistic understanding of the hybrid molecule is crucial for its rational development. researchgate.netnih.gov Future research should aim to elucidate the precise molecular targets and signaling pathways modulated by this compound and its analogues.

Initial screening of a library of derivatives against a panel of biologically relevant targets, such as kinases, G-protein coupled receptors, and enzymes involved in inflammatory or proliferative pathways, would be a critical first step. nih.govtandfonline.com For instance, pyrazole derivatives have shown significant anti-inflammatory and anticancer activities, while benzothiophene scaffolds are present in multi-kinase inhibitors. researchgate.netnih.govtandfonline.com

Subsequent mechanistic studies for promising lead compounds could involve:

In vitro enzyme inhibition assays: To quantify the potency and selectivity against identified targets.

Cell-based assays: To confirm target engagement in a cellular context and to study downstream signaling effects.

Transcriptomic and proteomic analyses: To identify global changes in gene and protein expression induced by the compound, offering insights into its broader biological effects.

Exploration of Multi-Target Directed Ligands

The inherent nature of the this compound scaffold, combining two distinct pharmacophores, makes it an ideal candidate for the design of multi-target directed ligands (MTDLs). nih.govtandfonline.com This approach is gaining traction in the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders, where targeting a single pathway is often insufficient. mdpi.comjocpr.com

Future research could focus on designing analogues that simultaneously modulate multiple targets implicated in a specific disease. For example, in the context of cancer, derivatives could be engineered to inhibit multiple kinases that are crucial for tumor growth and survival. nih.govtandfonline.com This could involve the strategic placement of functional groups that allow for interactions with the ATP-binding sites of different kinases. nih.gov

Advanced Preclinical in vivo Efficacy Studies and Pharmacokinetic Profiling

Promising lead compounds identified through in vitro screening and mechanistic studies will require rigorous evaluation in preclinical in vivo models to assess their efficacy and pharmacokinetic properties. nih.gov The choice of animal models should be guided by the intended therapeutic application. For instance, if a compound shows potent anti-inflammatory activity in vitro, its efficacy could be tested in rodent models of inflammation.

Comprehensive pharmacokinetic profiling is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. nih.gov Key parameters to be determined include:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

Plasma protein binding: The extent to which a compound binds to proteins in the blood.

Metabolic stability: The susceptibility of the compound to metabolism by liver enzymes.

Blood-brain barrier permeability: For compounds intended for the treatment of central nervous system (CNS) disorders, the ability to cross the blood-brain barrier is a critical parameter. crpsonline.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the drug discovery process for this compound derivatives. rsc.org These computational tools can be employed in various stages of preclinical development.

Applications of AI and ML include:

Predictive Modeling: Development of quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, guiding the synthesis of the most promising candidates. researchgate.net

De novo Drug Design: Generative models can be used to design novel analogues with desired properties, such as high potency and selectivity for a specific target.

Pharmacokinetic Prediction: In silico models can predict ADME properties, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. nih.gov

Scaffold Hopping: AI-driven approaches can identify novel scaffolds with similar binding properties to the benzothiophene-pyrazole core, expanding the chemical space for exploration. chemrxiv.org

Sustainable Synthesis and Manufacturing Considerations

In line with the growing emphasis on green chemistry in the pharmaceutical industry, future research should also address the development of sustainable and environmentally friendly synthetic routes for this compound and its derivatives. organic-chemistry.orgnih.gov

Key aspects of sustainable synthesis to be considered include:

Use of renewable starting materials and solvents.

Development of catalyst-free or metal-free reactions.

Minimization of waste generation.

Improvement of energy efficiency.

By incorporating these principles from the early stages of research, the environmental impact of producing these potentially valuable therapeutic agents can be significantly reduced.

Q & A

Q. What are common synthetic routes for preparing 3-(1-benzothiophen-2-yl)-1H-pyrazole and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, benzothiophene-containing hydrazines can react with β-ketoesters or propenones under Vilsmeier-Haack conditions (DMF/POCl₃) to form pyrazole rings. Purification often involves column chromatography or recrystallization . Modifications at the pyrazole N1 or C3/C5 positions can introduce substituents like aryl or carbonyl groups, enabling diversification of derivatives for biological screening .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR and IR : Confirm regiochemistry and functional groups (e.g., aldehyde or benzothiophene moieties) .
  • X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings (e.g., pyrazole vs. benzothiophene planes ≈6.5°), and non-covalent interactions (e.g., π-π stacking distances of ~3.7 Å) .
  • HPLC/MS : Validates purity and molecular weight .

Q. What biological activities are associated with benzothiophene-pyrazole hybrids?

Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. The benzothiophene moiety enhances π-stacking with biological targets, while substituents at C3/C5 influence potency. For example, fluorophenyl or trifluoromethyl groups improve metabolic stability and target affinity .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in molecular conformation predictions?

Computational models (DFT) often predict planar pyrazole rings, but X-ray structures reveal slight deviations (e.g., deviations ≤0.002 Å). Dihedral angles between benzothiophene and pyrazole rings (~6.5°) indicate limited conjugation, which impacts electronic properties and binding modes. Discrepancies between computational and experimental data highlight the need for iterative refinement using programs like SHELXL .

Q. What experimental strategies address tautomerism in pyrazole derivatives during structural analysis?

Tautomerism between N1-H and N2-H forms can complicate characterization. Single-crystal X-ray diffraction distinguishes tautomers by locating H atoms (e.g., via isotropic refinement). In asymmetric units, multiple tautomers (e.g., 3- and 5-fluorophenyl isomers) may coexist, stabilized by N–H⋯N hydrogen bonds (R44(12) motifs) and C–H⋯F interactions .

Q. How do π-π interactions and packing motifs influence material properties?

In crystals, π-π stacking (centroid distances ~3.5–3.7 Å) and C–H⋯π interactions stabilize supramolecular assemblies. These interactions affect solubility and melting points. Tools like Mercury CSD analyze packing similarity and void spaces, aiding in co-crystal design for enhanced bioavailability .

Q. What methodologies optimize structure-activity relationships (SAR) for kinase inhibition?

  • Substitution patterns : Bulky groups at C3 (e.g., trifluoromethyl) improve JAK2/BRD4 inhibition by enhancing hydrophobic interactions .
  • Bioisosteric replacement : Replacing benzothiophene with imidazothiazole maintains π-stacking but alters electron density, affecting binding kinetics .
  • Molecular docking : Validates binding poses using high-resolution protein structures (PDB) and scoring functions (e.g., Glide) .

Methodological Recommendations

  • Synthesis : Optimize Vilsmeier-Haack conditions (temperature, stoichiometry) to minimize byproducts .
  • Crystallization : Use slow evaporation (DMF/water) for high-quality single crystals .
  • Data Analysis : Combine SHELX refinement with Mercury CSD for packing analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.